N-(3-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
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Overview
Description
“N-(3-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide” is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxyethyl groups in its structure suggests that it may have unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide” typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the imidazolidinone ring with a methoxyethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group could yield methoxyacetic acid, while reduction of the carbonyl groups could produce corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-(3-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its imidazolidinone core. It could be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. The presence of fluorine often enhances the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “N-(3-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide” would depend on its specific biological target. Generally, compounds with an imidazolidinone core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl and methoxyethyl groups may enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
- N-(3-bromophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
- N-(3-methylphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
Uniqueness
The uniqueness of “N-(3-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide” lies in the presence of the fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its analogs. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved efficacy and reduced side effects.
Properties
Molecular Formula |
C20H20FN3O4 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C20H20FN3O4/c1-28-11-10-23-17(13-18(25)22-15-7-5-6-14(21)12-15)19(26)24(20(23)27)16-8-3-2-4-9-16/h2-9,12,17H,10-11,13H2,1H3,(H,22,25) |
InChI Key |
XMWVMZAPQQPXSW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=O)N(C1=O)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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